

C.I. Acid Brown 120: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: C.I. Acid brown 120

Cat. No.: B15556165

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CAS Number: 6428-26-8

This technical guide provides an in-depth overview of **C.I. Acid Brown 120**, a multi-azo dye. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, analysis, and biological interactions.

Core Data Presentation

Quantitative data for **C.I. Acid Brown 120** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **C.I. Acid Brown 120**

Property	Value	Reference
CAS Registry Number	6428-26-8	[1]
C.I. Name	Acid Brown 120	[1]
C.I. Number	35020	[1]
Molecular Formula	C ₃₀ H ₂₃ N ₁₂ Na ₃ O ₉ S ₃	[1]
Molecular Weight	860.75 g/mol	[1]
Appearance	Red-light brown powder	[1]
Solubility in Water	Soluble (yields a yellow-light brown solution)	[1]

Table 2: Qualitative Chemical Characteristics

Condition	Observation	Reference
In concentrated H ₂ SO ₄	Dark brown	[1]
Dilution of H ₂ SO ₄ solution	Tan	[1]
Addition of strong HCl to aqueous solution	Brown precipitation	[1]
Addition of concentrated NaOH to aqueous solution	Orange-brown solution	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **C.I. Acid Brown 120** are not readily available in the public domain. The following sections provide generalized methodologies based on established procedures for similar azo dyes.

General Synthesis Protocol: Diazotization and Azo Coupling

C.I. Acid Brown 120 is synthesized through a multi-step process involving diazotization and coupling reactions.^[1]

Step 1: Diazotization of 3-Aminobenzenesulfonic Acid

- Dissolve 3-aminobenzenesulfonic acid in a dilute hydrochloric acid solution and cool the mixture to 0-5°C in an ice bath.
- Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: First Coupling Reaction

- Dissolve benzene-1,3-diamine in an aqueous solution and cool to 0-5°C.
- Slowly add the prepared diazonium salt solution from Step 1 to the benzene-1,3-diamine solution, maintaining the temperature and a slightly acidic pH.
- Allow the reaction to proceed for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Second Diazotization and Coupling

- The product from the first coupling (2 moles) is coupled with the diazonium salt of 2,4-diaminobenzenesulfonic acid (1 mole).
- The 2,4-diaminobenzenesulfonic acid is diazotized following a similar procedure as in Step 1.
- The resulting diazonium salt is then coupled with the product from Step 2 under controlled pH and temperature conditions.

Step 4: Isolation and Purification

- The crude dye is precipitated from the reaction mixture by adding sodium chloride ("salting out").
- The precipitate is collected by filtration and washed with a brine solution.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to remove unreacted starting materials and by-products.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **C.I. Acid Brown 120** can be determined using HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[\[1\]](#)[\[2\]](#)

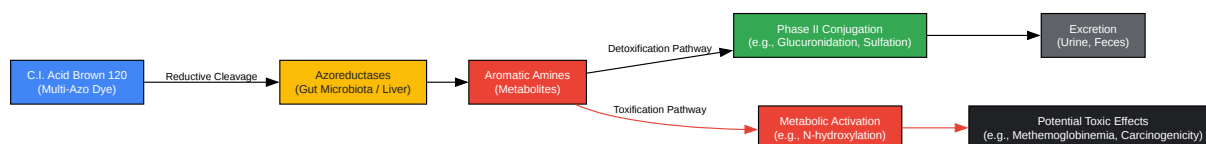
- Sample Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent, such as a water/methanol mixture, to a known concentration.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.[\[2\]](#)
 - Mobile Phase: A gradient elution with two solvents is common. For example, Solvent A: ammonium acetate or formate buffer in water, and Solvent B: acetonitrile or methanol.[\[2\]](#)
 - Flow Rate: Typically 0.5-1.0 mL/min.
 - Detection: UV-Vis detection at the wavelength of maximum absorbance for the dye, or MS for identification of the parent ion and any impurities.[\[1\]](#)[\[2\]](#)
- Analysis: Inject the sample and standards into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Biological Activity and Metabolism

Azo dyes, including multi-azo dyes like **C.I. Acid Brown 120**, can undergo metabolic reduction of their azo bonds. This process is primarily carried out by azoreductases produced by microorganisms in the gut and, to a lesser extent, by enzymes in the liver.[\[3\]](#)[\[4\]](#)[\[5\]](#) The reductive

cleavage of the azo linkages results in the formation of aromatic amines.[4][5] Some of these aromatic amine metabolites can be toxic or carcinogenic.[3][4][6]

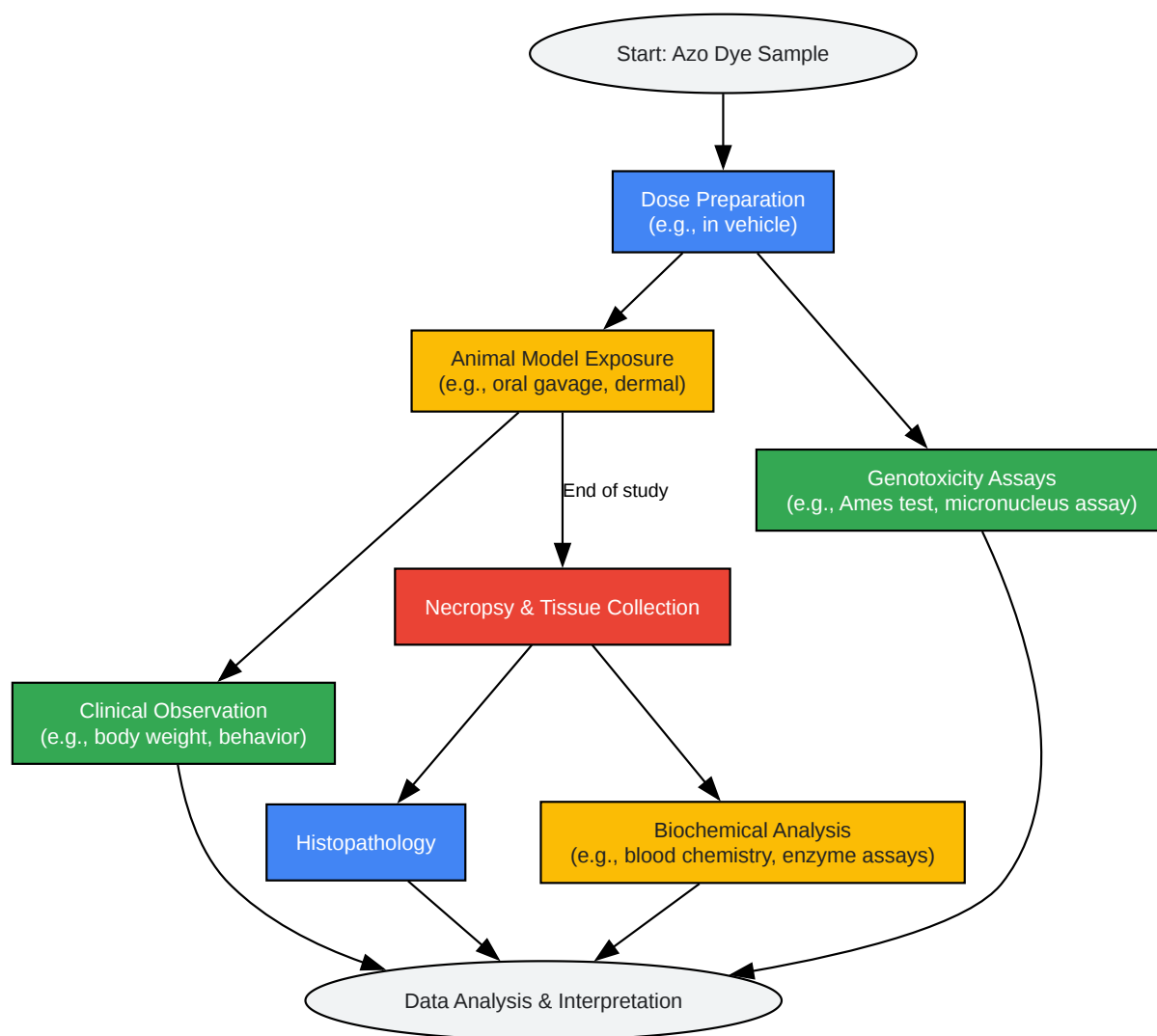
The following diagram illustrates the general metabolic pathway for a multi-azo dye.



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General metabolic pathway of a multi-azo dye.

The following diagram illustrates a representative experimental workflow for assessing the toxicity of an azo dye.



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Workflow for in vivo toxicity assessment.

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